

# Spectroscopic Analysis of 4,6-Diphenylpyrimidin-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 4,6-Diphenylpyrimidin-2-ol

Cat. No.: B189493

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Introduction: **4,6-Diphenylpyrimidin-2-ol** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally, it features a pyrimidine core substituted with two phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. A critical aspect of its chemistry is the pronounced keto-enol tautomerism. The compound predominantly exists in its keto form, 4,6-Diphenylpyrimidin-2(1H)-one, due to the greater stability of the amide group within the aromatic ring system. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the detailed experimental protocols used for their acquisition.

## Spectroscopic Data

The spectroscopic data presented below are pivotal for the structural elucidation and confirmation of 4,6-Diphenylpyrimidin-2(1H)-one. While direct spectral data for this specific molecule is compiled from various sources on pyrimidine derivatives, the data for closely related analogs like 4,6-diphenylpyrimidine-2-amine provide a valuable reference for the signals corresponding to the shared 4,6-diphenylpyrimidine core.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For 4,6-Diphenylpyrimidin-2(1H)-one, the key signals are those from the pyrimidine ring, the phenyl substituents, and the N-H proton of the amide group.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

Chemical Shift (δ ppm)	Multiplicity	Assignment	Notes
~12.0 - 13.0	br s	N-H	Broad signal, exchangeable with D <sub>2</sub> O. Position is solvent-dependent.
~8.20 - 8.40	m	Ar-H (ortho-protons of Phenyl at C6)	Deshielded due to proximity to the pyrimidine ring.
~7.40 - 7.70	m	Ar-H (meta, para-protons of Phenyl rings)	Complex multiplet for the remaining 8 aromatic protons.[1]

| ~6.80 - 7.00 | s | H-5 | Singlet for the proton on the pyrimidine ring.[1][2] |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

Chemical Shift (δ ppm)	Assignment	Notes
~165.0	C=O (C2)	Carbonyl carbon of the pyrimidinone ring.
~163.0 - 164.0	C4 / C6	Carbons bearing the phenyl groups.
~137.0	C (ipso)	Quaternary carbons of the phenyl rings.
~131.0	C (para)	Para-carbons of the phenyl rings.
~129.0	C (ortho/meta)	Ortho and meta-carbons of the phenyl rings.

| ~105.0 - 110.0 | C5 | Carbon corresponding to the H-5 proton.[3] |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 4,6-Diphenylpyrimidin-2(1H)-one

Frequency (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200 - 3100 (broad)	N-H Stretch	Amide (in solid state)
3100 - 3000	C-H Stretch	Aromatic
~1670 - 1650	C=O Stretch	Amide I band (Pyrimidinone) <sup>[4]</sup>
~1600, 1580, 1450	C=C Stretch	Aromatic Ring

| 770 - 750 and 700 - 680 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 4,6-Diphenylpyrimidin-2(1H)-one

m/z Value	Ion Assignment	Notes
248.09	[M] <sup>+</sup>	Molecular ion peak corresponding to the molecular weight (C <sub>16</sub> H <sub>12</sub> N <sub>2</sub> O).
249.10	[M+H] <sup>+</sup>	Protonated molecular ion, commonly observed in ESI.

| 271.08 | [M+Na]<sup>+</sup> | Sodium adduct, often seen in ESI. |

## Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of the purified 4,6-Diphenylpyrimidin-2(1H)-one sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO- $d_6$ ) is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H, making them easier to observe.
- **Instrument Setup:** Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The spectrometer is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.
- **$^1H$  NMR Acquisition:** A standard one-pulse experiment is performed. Typical parameters include a 30-90 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:** A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of  $^{13}C$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- **$D_2O$  Exchange:** To confirm the N-H proton, a  $^1H$  NMR spectrum is first acquired. Then, 1-2 drops of deuterium oxide ( $D_2O$ ) are added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity.[5]

## IR Spectroscopy Protocol

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). An anvil is pressed onto the sample to ensure good contact with the crystal surface.

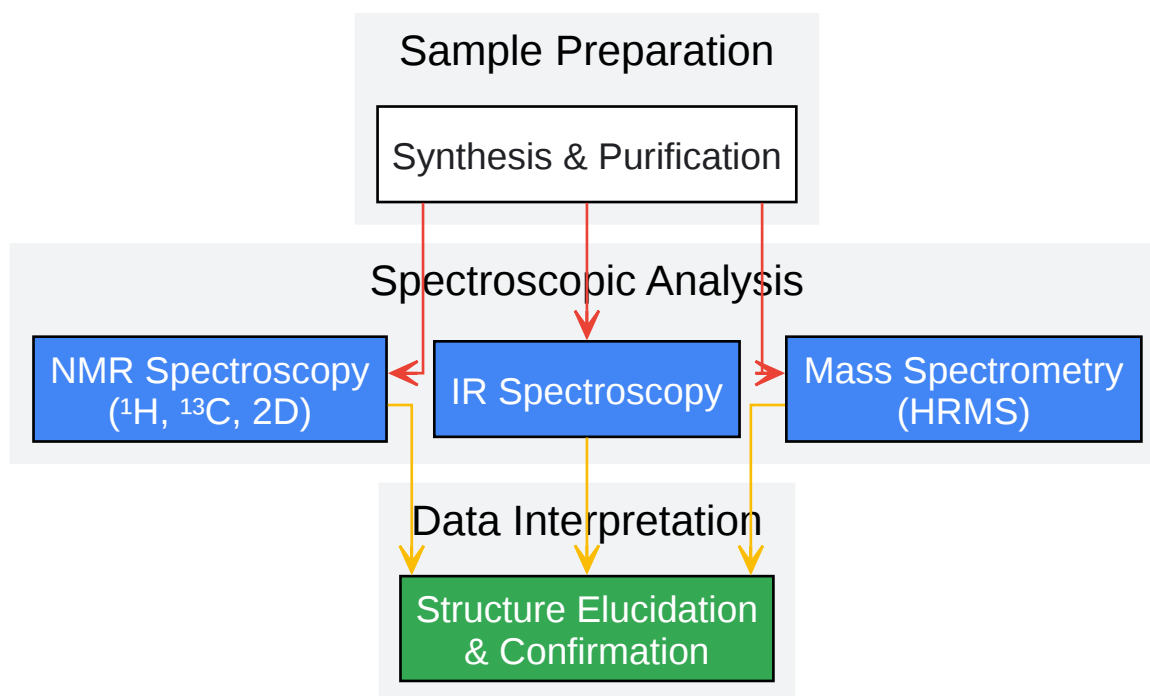
- **Data Acquisition:** The spectrum is typically recorded using an FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ). Multiple scans (e.g., 16-32) are co-added to generate the final spectrum. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of the sample is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is infused into the ESI source where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ) are released into the gas phase.
- **Mass Analysis:** The generated ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an ion trap. The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.<sup>[6]</sup>
- **Detection:** The separated ions are detected, and the resulting data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

## Visualization of Spectroscopic Workflow

The logical flow from a synthesized compound to its structural confirmation can be visualized as follows. This workflow outlines the parallel application of different spectroscopic techniques to gather complementary data, leading to a confident structural assignment.



## Workflow for Spectroscopic Characterization

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